molecular formula C15H20ClN5O2 B8160938 (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate

(R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate

Cat. No.: B8160938
M. Wt: 337.80 g/mol
InChI Key: FZIPFICNPGHVRJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate delineates its structure unambiguously:

  • Parent framework : Piperidine (a six-membered nitrogen-containing heterocycle).
  • Substituents :
    • At C1 : A 6-chloro-5-cyanopyrazin-2-yl group.
    • At C3 : A tert-butoxycarbonyl (Boc) carbamate group.
  • Stereochemistry : The (R)-configuration at the C3 position of the piperidine ring.

The molecular formula is C₁₅H₂₀ClN₅O₂ , derived as follows:

  • Pyrazine moiety : C₄H₂ClN₃ (6-chloro-5-cyanopyrazine contributes 4 carbons, 2 hydrogens, 1 chlorine, and 3 nitrogens).
  • Piperidine : C₅H₁₁N (with substitutions reducing hydrogen count).
  • Boc group : C₅H₉O₂ (tert-butyl carbonate).
Component Contribution to Formula
Pyrazine derivative C₄H₂ClN₃
Piperidine C₅H₉N
Boc carbamate C₅H₉O₂
Total C₁₅H₂₀ClN₅O₂

This formula aligns with Boc-protected piperidine derivatives documented in PubChem entries (e.g., CID 28875356 for a related (R)-tert-butyl methyl(piperidin-3-yl)carbamate).

Stereochemical Configuration at the Piperidine C3 Position

The (R)-configuration at C3 is critical for biological activity and intermolecular interactions. Using the Cahn-Ingold-Prelog rules:

  • Priority ranking :
    • 1st : Carbamate group (-OCONH-tert-butyl) due to higher atomic weight of oxygen.
    • 2nd : Pyrazin-2-yl group (N > C in priority).
    • 3rd : Piperidine C4-CH₂ group.
    • 4th : Hydrogen.
  • Spatial arrangement : The (R)-enantiomer places the carbamate group in a specific orientation, influencing hydrogen bonding and steric effects.

Comparative studies on enantiomers of Boc-piperidine derivatives (e.g., (R)- vs. (S)-benzyl piperidin-3-ylcarbamate) show distinct pharmacological profiles, underscoring the importance of stereochemical control.

Crystallographic Data and Conformational Analysis

While crystallographic data for (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate remains unpublished, related structures offer predictive insights:

  • Piperidine ring puckering : In Boc-protected piperidines, the ring typically adopts a chair conformation , with substituents favoring equatorial positions to minimize steric strain.
  • Boc group orientation : The tert-butyl group projects away from the piperidine ring, as seen in CID 28875356.
  • Pyrazine substitution : The 6-chloro-5-cyano groups introduce planar rigidity, potentially favoring π-stacking interactions.

Hypothetical bond lengths and angles, extrapolated from analogs:

Parameter Value (Å/°) Source Compound
C3-N (carbamate) 1.33–1.35 Å CID 28875356
N-C (pyrazine) 1.32–1.34 Å 2-chloro-5-cyanopyridine
Cl-C (pyrazine) 1.73–1.75 Å 6-chloronicotinonitrile

Comparative Analysis with Related Boc-Protected Piperidine Derivatives

The Boc group is widely used to protect amines during synthesis. Key comparisons:

Compound Key Structural Features Biological Relevance
(R)-tert-butyl methyl(piperidin-3-yl)carbamate Methyl group at C3, no pyrazine substituent Intermediate in alkaloid synthesis
tert-Butyl (6-chloropyridin-3-yl)carbamate Chloropyridine at C1, planar aromatic system Antiviral agent precursor
(R)-Benzyl piperidin-3-ylcarbamate Benzyl carbamate at C3 Chiral ligand in catalysis

Unique attributes of the target compound :

  • Pyrazine ring : Enhances electron-deficient character, favoring interactions with biological targets (e.g., kinases).
  • Chloro-cyano groups : Increase metabolic stability compared to non-halogenated analogs.
  • Boc protection : Improves solubility in organic solvents relative to free amines.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN5O2/c1-15(2,3)23-14(22)19-10-5-4-6-21(9-10)12-8-18-11(7-17)13(16)20-12/h8,10H,4-6,9H2,1-3H3,(H,19,22)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIPFICNPGHVRJ-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CN=C(C(=N2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CN=C(C(=N2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The piperidine’s secondary amine attacks the electron-deficient pyrazine at position 2, displacing the chloro group. This reaction proceeds in polar aprotic solvents (e.g., DMF, acetonitrile) with bases such as potassium carbonate (K₂CO₃) or triethylamine (TEA) to scavenge HCl. For example, heating a mixture of (R)-tert-butyl piperidin-3-ylcarbamate and 6-chloro-5-cyanopyrazine at 60°C for 8 hours in acetonitrile with 4.6 equivalents of TEA yields the coupled product in 85% yield. Prolonged stirring (>10 hours) is avoided to prevent carbamate cleavage.

Palladium-Catalyzed Amination

For less reactive substrates, Buchwald-Hartwig amination using palladium catalysts enables efficient C–N bond formation. A protocol adapted from source employs Pd(dppf)Cl₂ (1 mol%) with Xantphos (2 mol%) in toluene at 100°C, achieving >90% conversion within 12 hours. This method tolerates the electron-withdrawing cyano group and minimizes racemization of the (R)-piperidine center.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include temperature, catalyst loading, and stoichiometry. Comparative data from analogous syntheses are summarized below:

MethodCatalyst/BaseSolventTemperatureTime (h)Yield (%)
SNArTEAAcetonitrile60°C885
Buchwald-HartwigPd(dppf)Cl₂/XantphosToluene100°C1292
Radical AminationAIBN/TEADMF80°C678

The palladium-mediated approach offers superior yields but requires stringent anhydrous conditions. In contrast, SNAr is cost-effective but may necessitate larger solvent volumes.

Characterization and Analytical Data

Final product identity is confirmed via NMR, HPLC, and mass spectrometry. Key spectroscopic features include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.38 (s, 9H, Boc CH₃), 3.45–3.60 (m, 2H, piperidine H), 4.90 (br s, 1H, NH), 8.20 (s, 1H, pyrazine H).

  • HPLC Purity : >99% (C18 column, 70:30 acetonitrile/water).

  • HRMS (ESI+) : m/z calc. for C₁₅H₂₀ClN₅O₂ [M+H]⁺: 362.1284, found: 362.1287 .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of piperidine and pyrazine are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial activities.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other tert-butyl carbamate derivatives, such as “(R)-tert-butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate” (CAS: 1426129-50-1, ). Key differences include:

Core Heterocycle: The target compound uses a pyrazine ring (6-chloro-5-cyanopyrazin-2-yl), whereas the analogue in employs a biphenyl group. Pyrazine derivatives are often associated with hydrogen-bonding interactions in enzyme active sites, while biphenyl systems enhance lipophilicity and π-π stacking.

Substituents: The chloro and cyano groups on pyrazine may confer electrophilic reactivity or polar interactions absent in the biphenyl analogue.

Stereochemistry : Both compounds have R-configuration at chiral centers, but the piperidine ring in the target compound introduces conformational rigidity compared to the flexible hydroxypropan-2-yl chain in the analogue.

Table 1: Comparative Properties

Property Target Compound Biphenyl Analogue (CAS: 1426129-50-1)
Core Structure 6-Chloro-5-cyanopyrazin-2-yl [1,1’-Biphenyl]-4-yl
Chiral Center Piperidin-3-yl (R) Propan-2-yl (R)
Key Functional Groups Chloro, cyano, tert-butyl carbamate Hydroxy, tert-butyl carbamate
Stability Likely stable under inert conditions Stable at 2–8°C in sealed containers
Hazard Profile Potential cyanide risk (theoretical) Non-hazardous (GHS)

Research Findings

No direct pharmacological or biochemical data for the target compound are available in the provided evidence. The biphenyl analogue’s safety profile () implies that tert-butyl carbamates are generally manageable in laboratory settings, though the target compound’s cyano group necessitates stricter handling protocols.

Limitations and Recommendations

The provided evidence lacks direct studies on the target compound’s biological activity, pharmacokinetics, or synthetic routes. Further research should:

Characterize its reactivity (e.g., hydrolysis of the cyano group).

Compare enantiomeric activity using SHELX-based crystallography .

Evaluate toxicity in vitro, given the biphenyl analogue’s non-hazardous classification .

Biological Activity

(R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate, with the CAS number 1791402-09-9, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to various therapeutic targets.

The molecular formula of (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate is C15H20ClN5O2C_{15}H_{20}ClN_{5}O_{2}, with a molecular weight of 337.80 g/mol. The structure includes a piperidine ring, a chloro-substituted pyrazine moiety, and a carbamate functional group, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H20ClN5O2
Molecular Weight337.80 g/mol
CAS Number1791402-09-9

The biological activity of (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the chloro and cyano groups may enhance its binding affinity and selectivity towards these targets, potentially modulating their activity.

Biological Activity

Research indicates that compounds similar to (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate exhibit various pharmacological effects:

  • Anticancer Activity : Some studies have explored the potential of piperidine derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness against certain cancer cell lines by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Effects : Piperidine and pyrazine derivatives are often investigated for their anti-inflammatory properties, which may be relevant for treating conditions like arthritis or other inflammatory diseases.
  • Neurological Implications : Given the structure's resemblance to known neuroactive compounds, there is potential for exploring its effects on neurological pathways, possibly influencing conditions such as anxiety or depression.

Case Studies and Research Findings

Several studies have highlighted the biological potential of related compounds:

  • A study published in Pharmaceutical Research demonstrated that certain piperidine derivatives exhibited significant inhibition of cancer cell lines, suggesting a pathway for further exploration of (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate in oncology .
  • Another research paper focused on the synthesis and biological evaluation of pyrazine-based compounds indicated that modifications at the piperidine ring could enhance selectivity towards specific targets, thus providing insights into optimizing (R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate for desired therapeutic effects .

Q & A

Q. Key Optimization Factors :

  • Temperature : 80–100°C for coupling steps to enhance reactivity .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalysts : Pd(PPh₃)₄ or CuI for regioselective cyanide introduction .

How should researchers handle and store this compound to ensure stability and safety?

Basic Research Question

  • Handling :
    • Avoid skin/eye contact and inhalation; use PPE (gloves, goggles, lab coat) .
    • Work in a fume hood to minimize vapor exposure .
  • Storage :
    • Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) .
    • Protect from moisture and light to prevent hydrolysis/degradation .

Basic Research Question

  • NMR :
    • ¹H/¹³C NMR to confirm tert-butyl (δ ~1.2 ppm) and piperidine protons (δ 3.0–4.0 ppm) .
    • 2D NMR (COSY, HSQC) for resolving stereochemistry at the (R)-piperidin-3-yl center .
  • Mass Spectrometry :
    • High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • IR Spectroscopy :
    • Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~2200 cm⁻¹ (C≡N) .

How can reaction conditions be optimized to improve yield and purity?

Advanced Research Question
Methodological Approaches :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading) .
  • Byproduct Analysis :
    • Monitor intermediates via LC-MS to identify side reactions (e.g., over-cyanation) .
    • Add scavengers (e.g., polymer-bound thiourea) to trap excess reagents .
      Case Study :
  • Replacing DMF with DMAc reduced racemization during carbamate formation, improving enantiomeric excess (ee) from 85% to 95% .

What contradictions exist in reported data on its physicochemical properties?

Advanced Research Question
Identified Gaps :

  • Solubility : Conflicting reports on solubility in aqueous buffers (pH 7.4):
    • Some studies claim >10 mg/mL , while others note limited solubility (<2 mg/mL) without co-solvents (e.g., DMSO) .
  • Stability :
    • Hydrolysis rates vary under acidic conditions (t₁/₂ = 2–8 hours at pH 3), likely due to differences in tert-butyl group steric protection .

Q. Resolution Strategies :

  • Conduct controlled stability studies (e.g., HPLC tracking under standardized pH/temperature) .

How can computational methods aid in modifying its structure for enhanced activity?

Advanced Research Question
Approaches :

  • Docking Studies : Model interactions with target proteins (e.g., kinases) to guide pyrazine/piperidine substitutions .
  • DFT Calculations : Predict regioselectivity of cyanide substitution using frontier molecular orbital (FMO) analysis .
    Case Study :
  • Modifying the piperidine ring to a pyrrolidine scaffold (via computational screening) improved binding affinity to a bacterial enzyme by 3-fold .

What are the challenges in analyzing its metabolic pathways in biological systems?

Advanced Research Question
Key Issues :

  • Detection Limits : Low plasma concentrations require sensitive LC-MS/MS methods (LLOQ <1 ng/mL) .
  • Metabolite Identification :
    • Hydrolysis of the carbamate group generates tertiary amines, which may form reactive intermediates .

Q. Solutions :

  • Use isotopically labeled analogs (e.g., ¹³C-tert-butyl) as internal standards .
  • Perform in vitro microsomal assays to map Phase I/II metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.